molecular formula C11H15NO2 B161680 Ethyl 3-(m-aminophenyl)propionate CAS No. 10039-64-2

Ethyl 3-(m-aminophenyl)propionate

Cat. No. B161680
CAS RN: 10039-64-2
M. Wt: 193.24 g/mol
InChI Key: CUNKFKQHEJGIIB-UHFFFAOYSA-N
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Description

Ethyl 3-(m-aminophenyl)propionate is a chemical compound with the molecular formula C11H15NO2 . It is also known by its synonyms: ethyl 3-(3-aminophenyl)propanoate .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(m-aminophenyl)propionate includes a total of 29 bonds. There are 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 primary amine (aromatic) .

Scientific Research Applications

1. Application in Polymer Science

  • Results or Outcomes : The electron-withdrawing group (ester) bond to the aniline ring affects the formation of charge carriers and electrical conductivity of polymers. At various bond lengths of the aniline ring, the electron-withdrawing effect decreases and a polymer with electrical conductivity from the semi-conduction order is obtained .

2. Application in Animal Science

  • Results or Outcomes : Feeding ethyl 3-(m-aminophenyl)propionate resulted in a substantial reduction of methane production (up to 95%) without affecting the concentration of volatile fatty acids (VFA). A decrease in the acetate:propionate ratio was observed without detrimental effects on dry matter intake .

3. Application in Food Science

  • Summary of Application : Ethyl propionate, a compound similar to Ethyl 3-(m-aminophenyl)propionate, is found in small amounts in some fruits such as kiwis and strawberries . It gives a pineapple-like odor .
  • Results or Outcomes : The presence of ethyl propionate contributes to the unique flavors of these fruits .

4. Application in Pharmaceutical Science

  • Summary of Application : Ethyl propionate is used in the production of some antimalarial drugs including pyrimethamine .
  • Methods of Application : Ethyl propionate can be synthesized by the Fischer esterification of ethanol and propionic acid . This compound is then used in the synthesis of pyrimethamine .
  • Results or Outcomes : Pyrimethamine is an effective antimalarial drug .

5. Application in Chemical Synthesis

  • Summary of Application : Ethyl 3-(m-aminophenyl)propionate is used in the synthesis of various chemical compounds. It is often used as a starting material or intermediate in the synthesis of more complex molecules .
  • Results or Outcomes : The outcomes of these syntheses are diverse, as they can lead to a wide range of different chemical compounds .

6. Application in Material Science

  • Summary of Application : Ethyl 3-(m-aminophenyl)propionate is used in the development of new materials, particularly polymers and resins .
  • Methods of Application : This compound can be incorporated into a polymer matrix to modify its properties. This can be done through various methods such as free radical polymerization .
  • Results or Outcomes : The incorporation of Ethyl 3-(m-aminophenyl)propionate into a polymer matrix can lead to materials with improved properties such as increased strength, enhanced thermal stability, or altered electrical conductivity .

properties

IUPAC Name

ethyl 3-(3-aminophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-5,8H,2,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNKFKQHEJGIIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30905458
Record name Ethyl 3-(3-aminophenyl)propanoate
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Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3-aminophenyl)propanoate

CAS RN

10039-64-2
Record name Benzenepropanoic acid, 3-amino-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10039-64-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(m-aminophenyl)propionate
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Record name Ethyl 3-(3-aminophenyl)propanoate
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Record name Ethyl 3-(m-aminophenyl)propionate
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Synthesis routes and methods I

Procedure details

A mixture of 3-(3-nitro-phenyl)-acrylic acid ethyl ester (16.5 g, 74.6 mmol) and Pd/C (1.65 g) in methanol (200 mL) was stirred under 40 psi of H2 at RT for 2 h then filtered over celite. After removal the solvent, 14 g of 3-(3-amino-phenyl)-propionic acid ethyl ester was obtained and used directly without further purification. 1H-NMR (400 MHz, CDCl3): 7.11 (t, J=5.6 Hz, 1H), 6.67 (d, J=7.2 Hz, 1H), 6.63-6.61 (m, 2H), 4.13 (q, J=7.2 Hz, 2H), 2.87 (t, J=8.0 Hz, 2H), 2.59 (t, J=7.6 Hz, 2H), 1.34 (t, J=6.8 Hz, 3H).
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1.65 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A Parr hydrogenation vessel was charged with Part (1) compound (12.0 g, 54.3 mmol), concentrated HCl (15 mL, 0.15 mmol), 10% palladium on carbon (750 mg) and absolute ethanol (75 mL). The slurry was purged with nitrogen and agitated under an initial pressure of 45 psi of hydrogen gas. After 16 h, the flask was evacuated and the contents filtered through Celite and evaporated. The residue was dissolved in water and adjusted to pH 9 with solid sodium carbonate. The resulting mixture was extracted with dichloromethane (250 mL×2). The combined extracts were evaporated to give the title compound (8.7 g, 86%) as an oil.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
750 mg
Type
catalyst
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
86%

Synthesis routes and methods III

Procedure details

A mixture of ethyl 3-(3-nitrophenyl)acrylate (63 g, 284 mmol) and Pd/C (6.3 g) in MeOH (800 ml) were stirred under 40 psi of H2 at room temperature for 2 hr, then filtered through celite to give the product ethyl 3-(3-aminophenyl)propanoate (48 g, yield 89%). 1H NMR MeOD 400 MHz. δ 7.00-6.51 (m, 4H), 4.10-4.04 (m, 2H), 2.79-2.76 (m, 2H), 2.56-2.52 (m, 2H), 1.20-1.17 (m, 3H).
Quantity
63 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
6.3 g
Type
catalyst
Reaction Step One

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